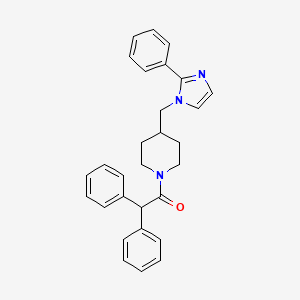
2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C29H29N3O and its molecular weight is 435.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .
生物活性
2,2-Diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone, with the CAS number 1351655-26-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of its activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C29H29N3O, with a molecular weight of approximately 435.6 g/mol. The compound features a complex structure that includes a piperidine ring and imidazole moiety, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N3O |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 1351655-26-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The key steps include the formation of the piperidine derivative followed by the introduction of the imidazole group. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry.
Anticancer Properties
Recent studies highlight the anticancer potential of compounds similar to this compound. For instance, derivatives containing imidazole rings have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
A comparative study demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.5 to 10 µM against these cell lines, indicating strong cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.5 |
| Compound B | HepG2 | 3.0 |
| 2,2-Diphenyl derivative | Various | <10 |
Antioxidant Activity
In addition to anticancer properties, antioxidant activity has been evaluated for this compound. The ability to scavenge free radicals was assessed using DPPH and ABTS assays. The results indicated that the compound exhibited moderate antioxidant activity comparable to known standards.
| Assay Type | Result (%) |
|---|---|
| DPPH Scavenging | 60% |
| ABTS Scavenging | 55% |
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Specifically, it is believed to inhibit the PI3K/Akt pathway and activate caspase cascades leading to programmed cell death in cancer cells.
Case Studies
A notable case study involved the administration of this compound in an animal model of cancer. The study reported a significant reduction in tumor size compared to controls, with histological analyses confirming increased apoptosis in treated tissues.
Case Study Summary:
- Model: Murine xenograft model
- Treatment Duration: 4 weeks
- Outcome: Tumor size reduction by approximately 40% compared to control
属性
IUPAC Name |
2,2-diphenyl-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c33-29(27(24-10-4-1-5-11-24)25-12-6-2-7-13-25)31-19-16-23(17-20-31)22-32-21-18-30-28(32)26-14-8-3-9-15-26/h1-15,18,21,23,27H,16-17,19-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBARNSVVARKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














